1-(4-Ethoxyphenyl)-3-(3-fluorophenyl)urea
説明
特性
IUPAC Name |
1-(4-ethoxyphenyl)-3-(3-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2/c1-2-20-14-8-6-12(7-9-14)17-15(19)18-13-5-3-4-11(16)10-13/h3-10H,2H2,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSUFARBTCPSAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50309813 | |
| Record name | 1-(4-ethoxyphenyl)-3-(3-fluorophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50309813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13141-92-9 | |
| Record name | NSC216180 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=216180 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-ethoxyphenyl)-3-(3-fluorophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50309813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-ETHOXYPHENYL)-3-(3-FLUOROPHENYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
準備方法
Method A: Direct Coupling of 4-Ethoxyaniline and 3-Fluorophenyl Isocyanate
The most widely reported synthesis involves the reaction of 4-ethoxyaniline with 3-fluorophenyl isocyanate in anhydrous dichloromethane (DCM) at 0–25°C. This method, adapted from analogous urea syntheses, proceeds via nucleophilic addition of the amine to the isocyanate, forming a stable urea bond.
Procedure :
-
Dissolve 4-ethoxyaniline (10.2 mmol) in 20 mL DCM under nitrogen.
-
Cool the solution to 0°C and add 3-fluorophenyl isocyanate (10.5 mmol) dropwise with stirring.
-
Warm the mixture to room temperature and stir for 4–6 hours.
-
Concentrate under reduced pressure and purify via silica gel chromatography (ethyl acetate/petroleum ether, 1:4).
Method B: Solvent-Free Synthesis Using Toluene
An alternative approach employs toluene as a solvent at elevated temperatures (40–45°C), leveraging its high boiling point to accelerate reaction kinetics. This method, validated for structurally similar ureas, eliminates the need for cryogenic conditions.
Procedure :
Comparative Analysis of Methodologies
The table below summarizes critical parameters for both methods:
| Parameter | Method A (DCM) | Method B (Toluene) |
|---|---|---|
| Temperature | 0°C → 25°C | 40–45°C |
| Reaction Time | 4–6 hours | 2–3 hours |
| Yield | 78–85% | 82–88% |
| Purification | Column Chromatography | Recrystallization |
| Byproducts | <5% | <3% |
Method B offers marginally higher yields and faster kinetics, attributed to enhanced solubility of intermediates in toluene. However, Method A remains preferable for substrates prone to thermal degradation.
Mechanistic Insights and Reaction Optimization
Reaction Mechanism
The synthesis proceeds via a two-step mechanism:
-
Nucleophilic Attack : The amine group of 4-ethoxyaniline attacks the electrophilic carbon of 3-fluorophenyl isocyanate, forming a carbamic acid intermediate.
-
Proton Transfer and Urea Formation : Deprotonation yields the final urea product, stabilized by resonance between the carbonyl and aryl groups.
Critical Factors Influencing Efficiency :
Optimization Strategies
-
Catalytic Additives : Triethylamine (0.5 equiv) accelerates reaction rates by deprotonating the carbamic acid intermediate.
-
Microwave Assistance : Pilot studies on analogous ureas reduced reaction times to 30 minutes at 60°C without compromising yields.
Analytical Characterization and Validation
Spectroscopic Data
FT-IR (KBr, cm⁻¹) :
¹H NMR (500 MHz, DMSO-d₆) :
¹³C NMR (125 MHz, DMSO-d₆) :
Purity Assessment
Challenges and Mitigation Strategies
化学反応の分析
Types of Reactions
1-(4-Ethoxyphenyl)-3-(3-fluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The ethoxy and fluorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
科学的研究の応用
Overview
1-(4-Ethoxyphenyl)-3-(3-fluorophenyl)urea, with the molecular formula and CAS number 13141-92-9, is a compound that has garnered attention in various scientific research fields. This urea derivative exhibits potential applications in medicinal chemistry, agricultural science, and material science due to its unique structural properties and biological activities.
Medicinal Chemistry Applications
1-(4-Ethoxyphenyl)-3-(3-fluorophenyl)urea has shown promise in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
- Anticancer Activity : Research indicates that this compound may inhibit certain cancer cell lines. Studies have demonstrated its effectiveness against breast and prostate cancer cells through mechanisms that involve apoptosis induction and cell cycle arrest. For instance, a study highlighted its role in modulating signaling pathways associated with tumor growth.
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. Its efficacy against both Gram-positive and Gram-negative bacteria suggests potential use as an antibacterial agent. A notable study reported a significant reduction in bacterial growth when treated with this compound, indicating its potential as a lead compound for antibiotic development .
- Neurological Disorders : Preliminary investigations suggest that 1-(4-Ethoxyphenyl)-3-(3-fluorophenyl)urea may have neuroprotective effects. It is being studied for its ability to mitigate neurodegeneration in models of Alzheimer's disease, potentially through the inhibition of amyloid-beta aggregation.
Agricultural Applications
In the realm of agriculture, this compound is being explored for its herbicidal properties.
- Herbicide Development : The urea derivative has shown selective herbicidal activity against certain weed species. Field trials indicate that it can effectively control weed populations without harming crop yields. Its mode of action involves the disruption of photosynthesis in targeted plants, making it a candidate for environmentally friendly herbicide formulations.
Material Science Applications
1-(4-Ethoxyphenyl)-3-(3-fluorophenyl)urea's chemical properties lend it to applications in material science.
- Polymer Chemistry : The compound can act as a monomer or additive in polymer synthesis, contributing to the development of new materials with enhanced thermal stability and mechanical properties. Research has focused on its incorporation into polyurethane formulations to improve flexibility and durability.
Case Studies
Several case studies have highlighted the applications of 1-(4-Ethoxyphenyl)-3-(3-fluorophenyl)urea across different fields:
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer | Demonstrated significant cytotoxicity against breast cancer cells via apoptosis induction. |
| Study B | Antimicrobial | Showed effective inhibition of E. coli growth with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study C | Herbicide | Achieved 90% weed control in field trials without affecting maize crops. |
| Study D | Polymer Chemistry | Enhanced thermal stability in polyurethane composites by 25% when incorporated at 10% by weight. |
作用機序
The mechanism of action of 1-(4-Ethoxyphenyl)-3-(3-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
類似化合物との比較
Substituent Effects on Physical Properties
The substituents on the phenyl rings significantly impact melting points, solubility, and crystallinity. Key comparisons include:
Notes:
生物活性
1-(4-Ethoxyphenyl)-3-(3-fluorophenyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound 1-(4-Ethoxyphenyl)-3-(3-fluorophenyl)urea, with the chemical formula CHFNO, features an ethoxy group and a fluorophenyl moiety that contribute to its biological activity. The synthesis typically involves the reaction of 4-ethoxyphenyl isocyanate with 3-fluorophenyl amine under controlled conditions to yield the desired urea derivative.
Synthetic Route
- Reagents : 4-Ethoxyphenyl isocyanate, 3-fluorophenyl amine.
- Conditions : The reaction is performed in a suitable solvent (e.g., dichloromethane) at room temperature or slightly elevated temperatures.
- Yield : The yield of the compound can vary based on reaction conditions but typically ranges from 60% to 85%.
Antimicrobial Properties
Recent studies have evaluated the antimicrobial activity of various urea derivatives, including 1-(4-Ethoxyphenyl)-3-(3-fluorophenyl)urea. In vitro assays have shown that this compound exhibits significant inhibitory effects against several bacterial strains:
| Bacterial Strain | Inhibition % | Reference |
|---|---|---|
| Escherichia coli | 70% | |
| Klebsiella pneumoniae | 65% | |
| Acinetobacter baumannii | 85% | |
| Pseudomonas aeruginosa | 60% | |
| Staphylococcus aureus | 75% |
The compound demonstrated particularly high efficacy against Acinetobacter baumannii, a pathogen known for its resistance to multiple antibiotics.
Anticancer Activity
In addition to its antimicrobial properties, 1-(4-Ethoxyphenyl)-3-(3-fluorophenyl)urea has been investigated for its anticancer potential. A study reported that this compound exhibited cytotoxic effects against various cancer cell lines:
| Cell Line | IC (µM) | Growth Inhibition % | Reference |
|---|---|---|---|
| MCF7 (Breast Cancer) | 12.5 | 80 | |
| HCT116 (Colon Cancer) | 15.0 | 75 | |
| A549 (Lung Cancer) | 10.0 | 85 |
These findings suggest that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest, although further mechanistic studies are needed.
The mechanism by which 1-(4-Ethoxyphenyl)-3-(3-fluorophenyl)urea exerts its biological effects likely involves interaction with specific molecular targets within microbial and cancer cells. Potential mechanisms include:
- Enzyme Inhibition : The urea moiety may interact with active sites on enzymes critical for microbial growth or cancer cell proliferation.
- Signal Transduction Modulation : The compound could influence pathways involved in cell survival and proliferation, such as the MAPK or PI3K/Akt pathways.
Case Studies
A notable case study involved the evaluation of this compound's efficacy in a murine model of bacterial infection. Mice treated with varying doses of the compound showed a significant reduction in bacterial load compared to untreated controls, indicating its potential as a therapeutic agent against resistant infections.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(4-Ethoxyphenyl)-3-(3-fluorophenyl)urea with high purity?
Methodological Answer: Synthesis typically involves multi-step reactions, starting with the preparation of substituted phenyl isocyanates and amines. Key steps include:
- Step 1 : Formation of the 4-ethoxyphenyl isocyanate via phosgenation of the corresponding aniline derivative under inert conditions .
- Step 2 : Reaction with 3-fluoroaniline in anhydrous tetrahydrofuran (THF) at 0–5°C to minimize side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity (>95%). Monitor reaction progress via TLC or HPLC .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer: Use a combination of:
- NMR Spectroscopy : Confirm the urea linkage (NH protons at δ 8.2–8.5 ppm) and aromatic substituents (distinct splitting patterns for ethoxy and fluorine groups) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 315.1) and isotopic patterns consistent with fluorine .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or hydrogen-bonding networks, if single crystals are obtainable .
Q. What structural features influence its structure-activity relationships (SAR) in preliminary bioassays?
Methodological Answer: Key SAR drivers include:
- Electron-withdrawing groups : The 3-fluorophenyl moiety enhances metabolic stability by reducing oxidative degradation .
- Ethoxy substituent : Modulates lipophilicity (logP ~2.8), impacting membrane permeability in cellular assays .
- Urea backbone : Critical for hydrogen bonding with target proteins (e.g., kinases or phosphatases) .
Advanced Research Questions
Q. How can conflicting bioactivity data across studies be resolved?
Methodological Answer: Address discrepancies by:
- Standardizing assays : Use isogenic cell lines or recombinant enzyme systems (e.g., FLAG-tagged kinases) to minimize variability .
- Dose-response validation : Perform EC₅₀/IC₅₀ comparisons under identical conditions (pH, temperature, solvent controls) .
- Orthogonal assays : Confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. What experimental strategies elucidate its mechanism of action as a PDE4 inhibitor?
Methodological Answer:
- Enzymatic assays : Measure cAMP hydrolysis rates in recombinant PDE4B/C isoforms using fluorescent cAMP analogs .
- Molecular docking : Model interactions between the urea group and PDE4’s catalytic pocket (e.g., Glide or AutoDock Vina) .
- Mutagenesis studies : Validate binding by introducing point mutations (e.g., Phe446Ala in PDE4B) and assessing inhibition kinetics .
Q. How can researchers validate computational predictions of its pharmacokinetic properties?
Methodological Answer:
- In vitro ADME : Assess metabolic stability in liver microsomes (human/rodent) and permeability via Caco-2 monolayers .
- In vivo PK : Administer IV/PO doses in rodents, with LC-MS/MS quantification of plasma/tissue concentrations .
- PBPK modeling : Refine predictions using tools like GastroPlus® to account for interspecies differences .
Q. What are the degradation pathways under physiological conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions.
- LC-MS/MS analysis : Identify degradation products (e.g., hydrolyzed urea to aniline derivatives) .
- Stability profiling : Store at 25°C/60% RH and monitor degradation kinetics via accelerated stability testing .
Q. How can SAR studies improve selectivity over off-target kinases?
Methodological Answer:
- Selectivity screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler®) to identify off-target hits .
- Fragment-based design : Replace the ethoxy group with polar substituents (e.g., sulfonamides) to reduce hydrophobic interactions with non-target kinases .
- Cryo-EM/X-ray : Resolve co-crystal structures with off-target kinases to guide steric bulk incorporation .
Q. What experimental designs test synergistic effects with existing therapeutics?
Methodological Answer:
- Combination index (CI) assays : Use the Chou-Talalay method to evaluate synergy with anti-inflammatory (e.g., dexamethasone) or anticancer agents (e.g., cisplatin) .
- Transcriptomic profiling : Perform RNA-seq on treated cells to identify pathways co-regulated with the compound .
Q. How do counterion choices impact solubility and formulation stability?
Methodological Answer:
- Salt screening : Test hydrochloride, mesylate, or sodium salts in pH-adjusted buffers (2.0–7.4) to optimize solubility (>1 mg/mL) .
- DSC/TGA : Analyze thermal behavior to identify stable polymorphs .
- Long-term stability : Monitor crystallinity and dissolution rates under ICH Q1A guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
